molecular formula C18H13FN4O2 B7740743 2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7740743
M. Wt: 336.3 g/mol
InChI Key: FGUXNATWJKZDMW-UHFFFAOYSA-N
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Description

2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyrrole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group:

    Cyclization to Form Quinazolinone Core: The final step involves the cyclization of the intermediate product to form the quinazolinone core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and fluorophenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for targeting specific diseases.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and regulation.

    Pathways Involved: It affects pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is unique due to its specific combination of functional groups and its potential applications in targeting multiple biological pathways. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-amino-1-(2-fluorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-11-6-2-4-8-13(11)23-9-14(24)15(16(23)20)17-21-12-7-3-1-5-10(12)18(25)22-17/h1-8H,9,20H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXNATWJKZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2F)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2F)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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